
4,4'-(Sulfinylbis(methylene))bis(fluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) is a chemical compound with the molecular formula C14H12F2OS It consists of two fluorobenzene rings connected by a sulfinyl group through methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) typically involves the reaction of fluorobenzene derivatives with sulfinyl-containing reagents. One common method includes the use of 1-fluoro-4-(methylsulfinyl)benzene as a starting material. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4,4’-(Sulfonylbis(methylene))bis(fluorobenzene).
Reduction: Formation of 4,4’-(Sulfidebis(methylene))bis(fluorobenzene).
Substitution: Formation of various substituted fluorobenzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) involves its interaction with molecular targets through its sulfinyl and fluorobenzene moieties. The sulfinyl group can participate in redox reactions, while the fluorobenzene rings can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Sulfonylbis(fluorobenzene): Similar structure but with a sulfone group instead of a sulfinyl group.
4,4’-Difluorodiphenyl sulfone: Contains two fluorobenzene rings connected by a sulfone group.
1-Fluoro-4-(methylsulfinyl)benzene: A simpler structure with only one fluorobenzene ring and a sulfinyl group.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H12F2OS |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
1-fluoro-4-[(4-fluorophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12F2OS/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 |
InChI Key |
QPNVSBRWXMKQJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
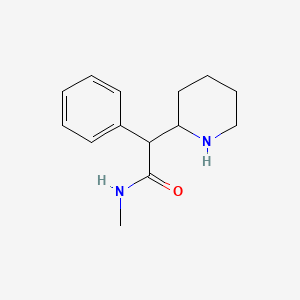
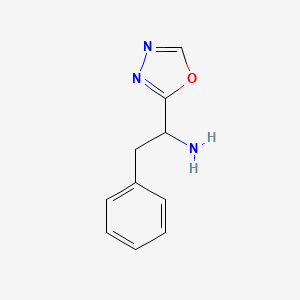
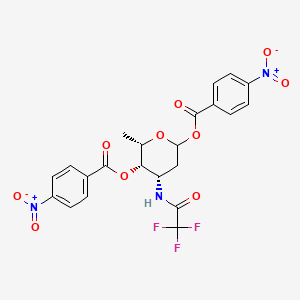
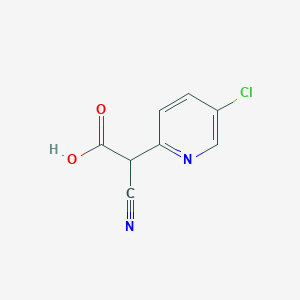
![2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-](/img/structure/B13092405.png)
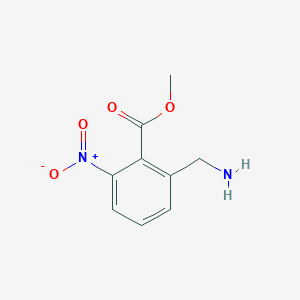
![9-Benzyl-5-chloro-7,8,9,10-tetrahydro-[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B13092412.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diamine](/img/structure/B13092413.png)
![3-((3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)oxy)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide](/img/structure/B13092421.png)

![Benzenepentanoic acid, beta-[4-(9H-carbazol-9-yl)phenyl]-3,5-bis(1,1-dimethylethyl)-4-methoxy-delta-oxo-, sodium salt](/img/structure/B13092437.png)
![3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13092439.png)
![7-tert-Butyl 2-ethyl 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B13092449.png)
